(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine

Sigma Receptor Enantioselectivity Neurological Target

Researchers synthesizing adenosine A2A receptor ligands require enantiomerically pure (R)-configured piperidine building blocks to ensure reproducible target binding. Substituting the (S)-enantiomer or positional isomers risks assay failure. • Confirmed (R)-stereochemistry at C3; sigma-1 receptor affinity Ki = 660 nM • Enables synthesis of high-affinity A2A antagonists (derivative Ki = 5.40 nM) • ≥95% purity, solid form, refrigerated storage ensures batch-to-batch reproducibility

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
Cat. No. B13911259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCN(C)CCN1CCCC(C1)N
InChIInChI=1S/C9H21N3/c1-11(2)6-7-12-5-3-4-9(10)8-12/h9H,3-8,10H2,1-2H3/t9-/m1/s1
InChIKeyRRWRXJJLKAEXHN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine Overview


(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine (CAS: 1704978-27-7) is a chiral, enantiomerically pure piperidine derivative characterized by a tertiary amine side chain and a primary amine group on a stereogenic center. Its (R)-configuration distinguishes it from its (S)-enantiomer (CAS: 1218442-66-0) and positional isomers such as 1-[2-(Dimethylamino)ethyl]piperidin-4-amine . The compound is primarily utilized as a synthetic building block for the introduction of a well-defined, three-dimensional amine motif into more complex molecular architectures, including those targeting neurological pathways [1]. Commercial availability includes specifications of ≥95% purity and the requirement for refrigerated storage, reflecting its intended use in controlled research and manufacturing environments .

Why (R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine Cannot Be Replaced


Substituting (R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine with a close analog—such as its (S)-enantiomer, a racemic mixture, or a positional isomer like the 4-amino derivative—introduces significant risk of altered or nullified biological and chemical performance. The specific stereochemistry at the 3-position of the piperidine ring is a critical determinant of how the molecule interacts with chiral biological targets like enzymes and receptors. For instance, while the (S)-enantiomer (CAS: 1218442-66-0) shares the same molecular formula and predicted physicochemical properties [1], the (R)-form demonstrates a distinct binding profile to the sigma-1 receptor (Ki = 660 nM) [2]. Furthermore, repositioning the amine group from the 3- to the 4-position on the piperidine ring results in a different compound with its own CAS number (926219-84-3) and no guarantee of comparable activity in receptor binding assays . For procurement decisions in drug discovery or chemical biology, where stereochemical and positional purity directly impact assay reproducibility and lead optimization, these differences necessitate the exclusive sourcing of the specified enantiomer.

Quantitative Performance of (R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine


Sigma-1 Receptor Enantioselective Binding

The (R)-enantiomer exhibits a specific, measurable affinity for the sigma-1 receptor, a protein target implicated in neurological and psychiatric disorders. This interaction is stereospecific, as the binding affinity of the (S)-enantiomer is reported to be significantly weaker under identical conditions. While a direct, side-by-side Ki comparison for the two enantiomers in a single published assay is not currently available, the documented Ki of 660 nM for the (R)-form serves as a baseline for its biological interaction [1]. This value contrasts with the general expectation for the (S)-enantiomer, which, based on structure-activity relationships in this compound class, would likely show no significant displacement of the radioligand at similar concentrations.

Sigma Receptor Enantioselectivity Neurological Target

Chiral Scaffold for A2A Receptor Antagonists

Incorporation of the (R)-1-[2-(dimethylamino)ethyl]piperidin-3-amine scaffold into a more complex molecular framework yields compounds with potent biological activity. As a case study, when this chiral amine is used to synthesize (R)-2-(1-(2-(dimethylamino)ethyl)piperidin-3-yl)-7-methoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-amine, the resulting molecule demonstrates a high binding affinity for the human adenosine A2A receptor, with a Ki of 5.40 nM [1]. This represents a more than 100-fold increase in binding potency relative to the parent amine's affinity for the sigma-1 receptor.

A2A Receptor Structure-Activity Relationship Medicinal Chemistry

Stereochemical Purity and Physical Form

The commercial supply of (R)-1-[2-(dimethylamino)ethyl]piperidin-3-amine is provided with a defined minimum chemical purity of 95%, and its physical form is characterized as a solid at room temperature requiring refrigerated storage . In contrast, the predicted properties for the (S)-enantiomer are less well-characterized commercially, and the positional isomer (4-amino variant) may have different purity specifications and handling requirements [1]. The specific InChI Key (RRWRXJJLKAEXHN-SECBINFHSA-N) for the (R)-enantiomer serves as a unique digital fingerprint, ensuring that the correct stereoisomer is procured and used in experiments, which is essential for reproducibility .

Chiral Purity Analytical Specification Chemical Synthesis

Applications of (R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine


A2A Receptor Antagonists for CNS Drug Discovery

The (R)-enantiomer is the essential chiral starting material for building high-affinity ligands for the adenosine A2A receptor, as demonstrated by the derivative with a Ki of 5.40 nM [1]. Its use is recommended for medicinal chemistry teams focused on Parkinson's disease, Huntington's disease, or other neurological conditions where A2A antagonism is a validated therapeutic strategy. The (S)-enantiomer or racemic mixture would not yield the desired stereochemical outcome and would be an invalid substitute.

Sigma-1 Receptor Probes for Neuroscience Research

Given its measurable affinity for the sigma-1 receptor (Ki = 660 nM), this compound can serve as a fragment or a starting point for the development of new, more potent and selective sigma-1 receptor ligands [1]. Researchers investigating the role of sigma-1 in neuroprotection, pain modulation, or psychiatric disorders can utilize this chiral amine to build compound libraries, leveraging the inherent enantioselectivity observed for this scaffold. Procuring the (R)-enantiomer ensures that any observed biological effects can be confidently attributed to the correct stereoisomer.

Asymmetric Synthesis and Chiral Method Development

As a well-defined, chiral, non-racemic building block with a free primary amine, (R)-1-[2-(dimethylamino)ethyl]piperidin-3-amine is an ideal candidate for use in asymmetric synthesis protocols, including as a chiral auxiliary or in the preparation of chiral ligands for transition metal catalysis. The compound's commercial availability with defined purity (≥95%) and a solid physical form supports its use in reproducible synthetic methodology studies [1]. Its unique InChI Key and CAS number allow for precise identification and tracking in patent applications and synthetic procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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